5-Iodo-2',3'-dideoxyuridine
Overview
Description
5-Iodo-2’,3’-dideoxyuridine (5-IUdR; IdUrd) is a pyrimidine analog (halogenated thymidine) that has antiviral activity against vaccinia virus (orthopoxviruses) . It is used as a radiosensitizer in human cancer studies . It has also been used in molecular combing assay or DNA fiber assay . It is commonly used as a research tool for antiviral and anticancer studies .
Synthesis Analysis
Iodinated pyrimidines were first synthesized by Johnson and Johns (1905–1906), and a systematic study of the biologic activities of various purine and pyrimidine base analogs was initiated by Hitchings et al. (1945) and extended by Thompson et al. (1949) . The synthesis of three types of diphosphate analogues of 5-iodo-2’-deoxyuridine-5’-diphosphate is reported .Molecular Structure Analysis
The molecular formula of 5-Iodo-2’,3’-dideoxyuridine is C9H11IN2O4 .Chemical Reactions Analysis
5-Iodo-2’,3’-dideoxyuridine was used in the preparation of fluorescence-tagged chain-terminating reagents, T-526, for rapid DNA sequencing .Physical And Chemical Properties Analysis
5-Iodo-2’,3’-dideoxyuridine is a white powder . It has a melting point of 176 °C (dec.) (lit.) . Its density is predicted to be 2.02±0.1 g/cm3 . The storage temperature is 2-8°C .Scientific Research Applications
Application 1: Cerebral Tumor Tracers
- Specific Scientific Field : Oncology, specifically brain tumor research .
- Summary of the Application : 5-Iodo-2’,3’-dideoxyuridine (IUdR) derivatives are being explored as potential tracers for cerebral tumors . The aim is to enhance the uptake into brain tumor tissue and prolong the availability in the organism .
- Methods of Application or Experimental Procedures : Two novel IUdR derivatives, diesterified at the deoxyribose residue, were synthesized for the first time . These were 5-[125I]iodo-3’,5’-di-O-acetyl-2’-deoxyuridine (Ac2[125I]IUdR) and 5-[125I]iodo-3’,5’-di-O-pivaloyl-2’-deoxyuridine (Piv2[125I]IUdR) . High-performance liquid chromatography (HPLC) was used for purification and to determine the specific activities . The tracers were tested for their stability against human thymidine phosphorylase . DNA integration of each tracer was determined in 2 glioma cell lines (Gl261, CRL2397) and in PC12 cells in vitro . In mice, the relative biodistribution and the tracer uptake in grafted brain tumors were measured .
- Results or Outcomes : Both diesterified iodonucleoside tracers showed nearly 100% resistance against degradation by thymidine phosphorylase . They were specifically integrated into the DNA of all tested tumor cell lines but to a lesser extent than the control [125I]IUdR . In mice, 24 hours after intraperitoneal injection, brain radioactivity uptakes were in the following order: Piv2[125I]IUdR > Ac2[125I]IUdR > [125I]IUdR . For Ac2[125I]IUdR, lower amounts of radioactivities were detected in the thyroid and stomach, suggesting a higher stability toward deiodination . In mice bearing unilateral graft-induced brain tumors, the uptake ratios of tumor-bearing to healthy hemisphere were 51, 68, and 6 for [125I]IUdR, Ac2[125I]IUdR, and Piv2[125I]IUdR, respectively .
Application 2: Antiviral and Anticancer Studies
- Specific Scientific Field : Virology and Oncology .
- Summary of the Application : 5-Iodo-2’,3’-dideoxyuridine is commonly used as a research tool for antiviral and anticancer studies . It has been recognized for its potential in chemotherapy .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific study or experiment being conducted .
Application 3: Preparation of Fluorescence-Tagged Chain-Terminating Reagents for DNA Sequencing
- Specific Scientific Field : Genomics .
- Summary of the Application : 5-Iodo-2’,3’-dideoxyuridine has been used in the preparation of fluorescence-tagged chain-terminating reagents for rapid DNA sequencing .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures involve the use of 5-Iodo-2’,3’-dideoxyuridine in the synthesis of these reagents .
- Results or Outcomes : The use of these reagents can enhance the speed and efficiency of DNA sequencing .
Application 4: Rapid Flow-Based Cross-Coupling Synthesis Protocol
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 5-Iodo-2’,3’-dideoxyuridine has been used in the development of a rapid flow-based cross-coupling synthesis protocol for a variety of C5-pyrimidine substituted nucleosides . This protocol allows for facile access to multiple nucleoside analogues in very good yields in a few minutes compared to conventional batch chemistry .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures involve the use of 5-Iodo-2’,3’-dideoxyuridine in the Suzuki-Miyaura coupling and Heck alkenylation .
- Results or Outcomes : The synthesis of an anti-HSV drug, BVDU was also achieved in an efficient manner using this new protocol .
Application 5: Enzyme Activity Studies
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Both 5-iodo-2’-deoxyuridine and 5-bromo-2’-deoxyuridine have been reported to have a variety of effects on enzyme activities in a number of different cell lines .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific study or experiment being conducted .
Safety And Hazards
5-Iodo-2’,3’-dideoxyuridine should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment and ensure adequate ventilation . In case of exposure, it is recommended to get medical attention/advice .
properties
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFSDPYSQAECJ-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147343 | |
Record name | Uridine, 2',3'-dideoxy-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2',3'-dideoxyuridine | |
CAS RN |
105784-83-6 | |
Record name | Uridine, 2',3'-dideoxy-5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine, 2',3'-dideoxy-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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